Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate
Description
Properties
CAS No. |
18755-75-4 |
|---|---|
Molecular Formula |
C13H14N2O5 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C13H14N2O5/c1-3-20-13(18)15-10(11(16)14-12(15)17)8-4-6-9(19-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,14,16,17) |
InChI Key |
RKUISMWPYSMDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(C(=O)NC1=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with ethyl glycinate hydrochloride in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced techniques like continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazolidine compounds. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate exhibits significant antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents.
Anticancer Properties
Research has highlighted the compound's potential in oncology, where it may inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation as a therapeutic agent in cancer treatment.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It may modulate inflammatory pathways, providing a basis for its application in treating inflammatory diseases.
Polymer Chemistry
The compound's stability and solubility in various organic solvents make it suitable for incorporation into polymer matrices. This can enhance the mechanical and thermal properties of polymers used in industrial applications.
Coatings and Adhesives
Due to its chemical structure, this compound can be utilized in formulating coatings and adhesives that require enhanced durability and resistance to environmental factors.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several pathogenic bacteria. The study involved a series of minimum inhibitory concentration (MIC) tests which revealed that the compound inhibited bacterial growth at concentrations lower than those required by traditional antibiotics.
Case Study: Anticancer Activity
Another research project focused on the anticancer properties of this compound involved in vitro assays on human cancer cell lines. Results indicated that treatment with this compound led to a notable decrease in cell viability and an increase in apoptotic markers.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor studies, it may act as an agonist or antagonist, modulating receptor signaling pathways. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, a structurally related compound, Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate (), offers a basis for comparison. Below is an analysis of key structural and functional differences:
Table 1: Structural Comparison
Key Differences and Implications
Core Heterocycle : The 2,4-dioxoimidazolidine core in the target compound is smaller and more polar than the benzimidazole core in the comparator. This may reduce lipophilicity but enhance solubility and metabolic stability .
The 3-(2-oxopyrrolidin-1-yl)propyl chain in the benzimidazole derivative introduces conformational flexibility and additional hydrogen-bonding sites, which could improve target binding affinity .
Synthetic Accessibility: The dioxoimidazolidine scaffold may be simpler to synthesize compared to the benzimidazole derivative, which requires multi-step functionalization (e.g., alkylation with a pyrrolidinone-containing side chain).
Limitations of Available Evidence
focuses on crystallography software (SHELX), while only describes the structure of a benzimidazole analog. Further research is required to validate hypotheses regarding reactivity, stability, or bioactivity.
Biological Activity
Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate (CAS Number: 18755-75-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H14N2O5
- Molecular Weight : 278.26 g/mol
- Structure : The compound features a dioxoimidazolidine core with a methoxyphenyl substituent, which is crucial for its biological activity.
Mechanisms of Biological Activity
This compound exhibits several mechanisms that contribute to its biological effects:
- Antioxidant Activity : The methoxy group on the phenyl ring enhances the compound's ability to scavenge free radicals, which may protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
- Antimicrobial Properties : Some research indicates that this compound has activity against certain bacterial strains, suggesting potential as an antimicrobial agent.
Antioxidant Properties
Research has demonstrated that compounds similar to this compound possess significant antioxidant capabilities. A study reported that derivatives of imidazolidine showed high efficacy in reducing oxidative stress markers in vitro . This property is crucial for developing treatments for neurodegenerative diseases where oxidative damage is prevalent.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages . Such findings suggest potential applications in treating chronic inflammation and autoimmune disorders.
Antimicrobial Activity
A recent investigation into the antimicrobial properties of related compounds indicated effectiveness against Gram-positive bacteria . This activity positions this compound as a candidate for further development into antibacterial agents.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
